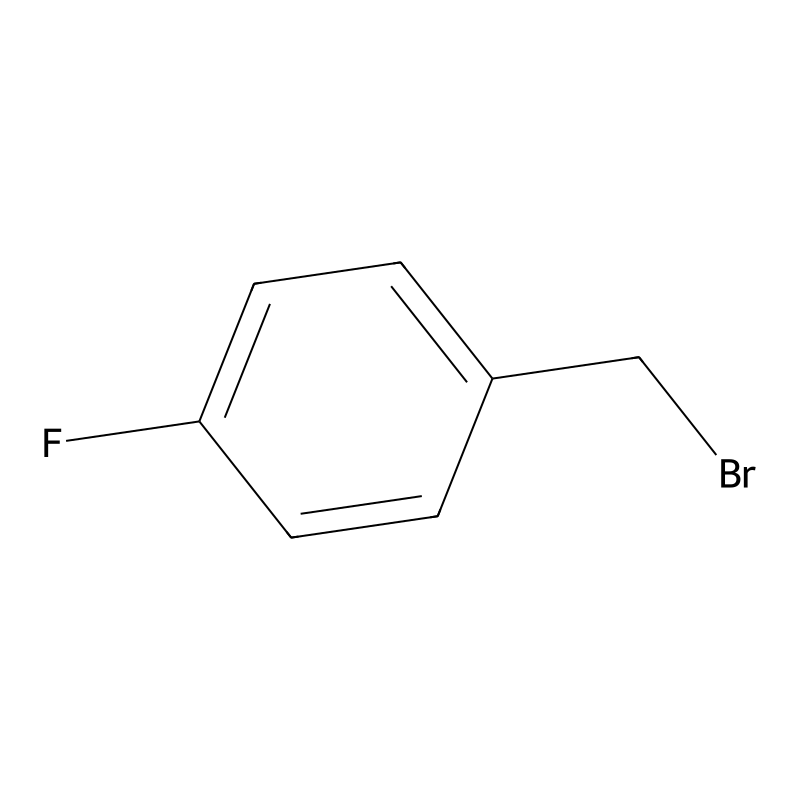

4-Fluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Precursor:

-FBB serves as a versatile building block in the synthesis of diverse organic molecules due to its reactive bromine group and the presence of the fluorinated benzene ring. The bromine group can be readily substituted with various functional groups through nucleophilic substitution reactions, allowing for the creation of complex organic structures.

One example of its use includes the synthesis of bioactive compounds like 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, which exhibits potential anti-cancer properties []. Additionally, 4-FBB has been employed in the production of heterocyclic compounds such as 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, which holds potential as an anticonvulsant agent [].

Modification of Biomolecules:

-FBB can be used to modify biomolecules like proteins and nucleic acids by introducing the fluorinated benzyl group through alkylation reactions. This modification can affect the biomolecule's properties, such as its activity, stability, or binding affinity to other molecules.

For instance, 4-FBB has been utilized to label proteins with a fluorescent tag for visualization and tracking within cells []. Additionally, it has been explored in the synthesis of modified nucleosides, which are potential building blocks for novel therapeutic agents [].

4-Fluorobenzyl bromide is a chemical compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is classified as a substituted benzyl bromide, characterized by the presence of a fluorine atom at the para position of the benzyl group. This compound appears as a colorless to light yellow liquid with a density of 1.517 g/mL at 25 °C and has a boiling point of approximately 85 °C at 15 mm Hg . It is known for its lachrymatory properties, indicating that it can cause tearing upon exposure .

4-Fluorobenzyl bromide is a hazardous compound due to the presence of bromine. Here are some safety concerns:

The biological activity of 4-fluorobenzyl bromide is notable in its role as an intermediate in the synthesis of various pharmacologically relevant compounds. It has been utilized in the preparation of derivatives that exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, making it relevant for studies on pigmentation disorders . Furthermore, compounds synthesized from 4-fluorobenzyl bromide have shown potential as bronchodilators and neurochemicals, indicating its utility in medicinal chemistry .

Several methods exist for synthesizing 4-fluorobenzyl bromide. One common approach involves the bromination of para-fluorotoluene using bromine or phosphorus tribromide under controlled conditions. This method allows for the selective introduction of a bromine atom at the benzyl position while preserving the fluorine substituent . Another synthesis route may involve the reaction of para-fluorotoluene with a suitable brominating agent in the presence of a solvent such as dichloromethane.

4-Fluorobenzyl bromide serves multiple applications in organic synthesis:

- Intermediate for Pharmaceuticals: It is widely used to synthesize biologically active compounds including bronchodilators and antibacterials.

- Alkylation Reagent: It functions as an alkylating reagent in organic reactions, facilitating the formation of complex molecules.

- Research Tool: The compound is employed in research settings to study mechanisms of action related to enzyme inhibition and other biological processes .

Studies involving 4-fluorobenzyl bromide often focus on its interactions with biological systems. For instance, research has demonstrated its capability to alkylate sulfamic esters and other nucleophiles, leading to significant biological implications such as enzyme inhibition and modulation of neurotransmitter activity . These interactions are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 4-fluorobenzyl bromide, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl bromide | C₇H₇Br | Simple alkyl halide used widely in organic synthesis. |

| 4-Chlorobenzyl bromide | C₇H₆BrCl | Similar structure but with chlorine; used as an alkylating agent. |

| 4-Iodobenzyl bromide | C₇H₆BrI | Contains iodine; exhibits different reactivity patterns. |

| 3-Fluorobenzyl bromide | C₇H₆BrF | Fluorine at meta position; different biological activities compared to para-substituted analogs. |

4-Fluorobenzyl bromide is unique due to its specific placement of the fluorine atom, which influences its reactivity and biological properties compared to other halogenated benzyl compounds. This distinct positioning allows for selective reactions that can lead to diverse synthetic pathways not readily available with other similar compounds.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive